molecular formula C18H18FNO B5766111 N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide

N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B5766111
M. Wt: 283.3 g/mol
InChI Key: REONAPGLBGGZHR-DHZHZOJOSA-N
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Description

N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as FIPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FIPA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a crucial role in cell survival. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
In materials science, this compound has been used as a monomer for the synthesis of polymers with unique properties. For example, this compound-based polymers have been shown to have high thermal stability and good mechanical properties. These polymers have potential applications in the development of advanced materials for various industries, including aerospace and electronics.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. The proteasome plays a crucial role in many cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of the proteasome by this compound leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, this compound-based polymers have been shown to have high thermal stability and good mechanical properties, making them potentially useful for various applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its high yield and relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound is its potential toxicity. While this compound has shown promising results as an anticancer agent, it may also have toxic effects on normal cells. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several potential future directions for research on N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of this compound-based polymers with unique properties for various applications. Another area of interest is the investigation of this compound as a potential anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound has shown promising results in various fields, and further research is needed to fully explore its potential applications.

Synthesis Methods

N-(3-fluorophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized by reacting 3-fluoroacetophenone with 4-isopropylphenylacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain this compound. This method provides a high yield of this compound and is relatively simple compared to other synthesis methods.

properties

IUPAC Name

(E)-N-(3-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-13(2)15-9-6-14(7-10-15)8-11-18(21)20-17-5-3-4-16(19)12-17/h3-13H,1-2H3,(H,20,21)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REONAPGLBGGZHR-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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